1-(2-Trifluoromethyl-phenyl)-butan-1-one
Description
Contextualization within Contemporary Organofluorine Chemistry Research
Organofluorine chemistry has expanded dramatically due to the unique properties that fluorine atoms confer upon organic molecules. The incorporation of fluorine or fluorine-containing groups like the trifluoromethyl moiety can profoundly alter a compound's physical, chemical, and biological characteristics. nih.gov The trifluoromethyl group is particularly noteworthy; its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a prized substituent in drug design. mdpi.com It is often used to enhance binding affinity, improve membrane permeability, and block metabolic degradation at a specific site, thereby improving the pharmacokinetic profile of a drug candidate. mdpi.comresearchgate.net
Contemporary research focuses on developing novel and efficient methods for introducing CF3 groups into complex molecules. nih.govwikipedia.org The synthesis of trifluoromethyl ketones (TFMKs) is a significant area of this research, as the TFMK moiety is a key building block for many fluorinated pharmaceuticals. mdpi.com These ketones are also recognized as effective mimics of the tetrahedral transition state in enzymatic reactions, particularly for serine and cysteine proteases, making them valuable as reversible covalent inhibitors. nih.gov The placement of the CF3 group on an aromatic ring, as seen in 1-(2-trifluoromethyl-phenyl)-butan-1-one, is a common strategy to modulate the electronic properties of the aryl system and influence its interactions with biological targets. mdpi.com
Overview of Butan-1-one Derivatives in Chemical Sciences
Butan-1-one derivatives, particularly aromatic ketones like butyrophenones (1-phenylbutan-1-one), are a well-established class of compounds in the chemical sciences. The butyrophenone (B1668137) core structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. wikipedia.org This is exemplified by the antipsychotic drug Trifluperidol, which is a complex butyrophenone derivative that also contains a trifluoromethylphenyl group. wikipedia.orgsmolecule.com
Research Trajectory and Future Perspectives for Investigations on this compound
While specific research focusing exclusively on this compound is not extensively documented in the public literature, its research trajectory can be inferred from studies on related compounds and general trends in organofluorine chemistry. The future investigation of this compound is likely to proceed along several key avenues.
First, its synthesis and reactivity will be of fundamental interest. The ortho-position of the trifluoromethyl group presents unique steric and electronic challenges and opportunities compared to its meta- and para-isomers. clinicaltrials.gov Research would likely explore efficient synthetic routes, potentially adapting known methods for producing trifluoromethyl ketones, such as the nucleophilic trifluoromethylation of esters or the oxidation of corresponding secondary alcohols. nih.govnist.gov Subsequent studies would investigate its reactivity, particularly the influence of the ortho-CF3 group on the chemistry of the ketone and the aromatic ring.
Second, a significant research trajectory lies in medicinal chemistry. Given that butyrophenones are active in the central nervous system and trifluoromethyl ketones act as potent enzyme inhibitors, this compound is a candidate for screening in these areas. nih.govwikipedia.org Future work could involve its evaluation as a potential inhibitor of serine or cysteine proteases or as a scaffold for developing new CNS-active agents. nih.gov
Finally, its properties as a building block in materials science could be explored. Fluorinated compounds are used to create materials with enhanced thermal stability and specific hydrophobic or oleophobic properties. docbrown.info The unique substitution pattern of this molecule could be exploited in the synthesis of novel fluorinated polymers or small molecules for advanced material applications.
Data Tables
The following tables provide physicochemical and spectroscopic data for the target compound and related structures to offer a comparative perspective.
Table 1: Physicochemical Properties of this compound and Related Compounds
This table compares the calculated properties of the target compound with its non-fluorinated parent and its meta-substituted isomer, highlighting the impact of the trifluoromethyl group's presence and position.
| Property | 1-Phenylbutan-1-one echemi.com | 1-[3-(Trifluoromethyl)phenyl]butan-1-one clinicaltrials.gov | 1-[2-(Trifluoromethyl)phenyl]butan-1-one |
| CAS Number | 495-40-9 | 1705-16-4 | 33458-97-0 |
| Molecular Formula | C₁₀H₁₂O | C₁₁H₁₁F₃O | C₁₁H₁₁F₃O |
| Molecular Weight | 148.20 g/mol | 216.20 g/mol | 216.20 g/mol |
| XLogP3-AA | 2.5 | 3.3 | N/A (Est. >3) |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 3 | 3 | 3 |
| Exact Mass | 148.088815 g/mol | 216.076199 g/mol | 216.076199 g/mol |
Note: Data for 1-Phenylbutan-1-one and its 3-CF3 isomer are sourced from PubChem and the NIST WebBook. clinicaltrials.govechemi.com Data for the 2-CF3 isomer is based on its known formula, with some properties estimated based on its structure.
Table 2: Predicted Spectroscopic Data Interpretation for this compound
This table outlines the expected spectroscopic signatures for the title compound based on the analysis of its functional groups and data from analogous structures.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / m/z | Interpretation |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1700-1720 cm⁻¹ | Strong absorption characteristic of an aryl ketone. researchgate.netdocbrown.info |
| C-F Stretch | ~1100-1350 cm⁻¹ | Strong, complex absorptions typical for a -CF₃ group. | |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | Weaker absorptions for aromatic hydrogens. | |
| Aliphatic C-H Stretch | ~2870-2960 cm⁻¹ | Absorptions for the butyl chain hydrogens. | |
| ¹H NMR | Aromatic Protons | δ ~7.3 - 7.8 ppm | Multiplets corresponding to the four protons on the substituted phenyl ring. |
| α-Methylene Protons (-CH₂CO-) | δ ~2.9 - 3.1 ppm | Triplet, deshielded by the adjacent carbonyl group. | |
| Methylene (B1212753) Protons (-CH₂CH₂CO-) | δ ~1.7 - 1.9 ppm | Sextet, coupled to adjacent CH₂ and CH₃ groups. | |
| Terminal Methyl Protons (-CH₃) | δ ~0.9 - 1.1 ppm | Triplet, shielded relative to other protons. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~195 - 205 ppm | Deshielded carbon of the ketone. |
| Trifluoromethyl Carbon (-CF₃) | δ ~120 - 130 ppm (quartet) | Carbon of the CF₃ group, split by fluorine atoms (¹JCF). | |
| Aromatic Carbons | δ ~125 - 140 ppm | Multiple signals for the carbons of the phenyl ring. | |
| Aliphatic Carbons | δ ~15 - 45 ppm | Signals corresponding to the three distinct carbons of the butyl chain. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 216 | Corresponds to the molecular weight of the compound. |
| Acylium Ion [M-C₃H₇]⁺ | m/z = 173 | Fragmentation via loss of the propyl group, giving [CF₃C₆H₄CO]⁺. | |
| Phenyl Cation [C₆H₄CF₃]⁺ | m/z = 145 | Fragmentation via loss of the butyryl group. | |
| McLafferty Rearrangement | m/z = 174 | Characteristic fragmentation of ketones with a γ-hydrogen, giving [CF₃C₆H₄C(OH)=CH₂]⁺. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]butan-1-one |
InChI |
InChI=1S/C11H11F3O/c1-2-5-10(15)8-6-3-4-7-9(8)11(12,13)14/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
WNUZXEJZBRNZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Trifluoromethyl Phenyl Butan 1 One and Its Analogues
Established Synthetic Routes and Reaction Pathways
Friedel-Crafts Acylation Approaches Utilizing Trifluoromethylphenyl Precursors
A classic and direct method for synthesizing aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.comchemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.ukkhanacademy.org
In the context of 1-(2-Trifluoromethyl-phenyl)-butan-1-one, this would typically involve the reaction of 1-bromo-2-(trifluoromethyl)benzene or a similar trifluoromethylphenyl precursor with butanoyl chloride. The Lewis acid activates the butanoyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
However, the strongly electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less susceptible to electrophilic attack. This can necessitate harsher reaction conditions, potentially leading to side reactions and lower yields. The regioselectivity of the acylation also needs to be carefully controlled to ensure the desired ortho-substituted product.
| Parameter | Description |
|---|---|
| Reactants | Trifluoromethylphenyl precursor (e.g., 1-bromo-2-(trifluoromethyl)benzene) and Butanoyl chloride |
| Catalyst | Lewis acid (e.g., Aluminum chloride - AlCl₃) |
| Reaction Type | Electrophilic Aromatic Substitution |
| Key Challenge | Deactivation of the aromatic ring by the trifluoromethyl group, requiring potentially harsh conditions. |
Palladium-Catalyzed Cross-Coupling Strategies for Butan-1-one Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov These methods offer a versatile and often milder alternative to traditional methods like Friedel-Crafts acylation. The synthesis of ketones, including trifluoromethylated variants, can be achieved through various palladium-catalyzed cross-coupling strategies. researchgate.netiium.edu.my
One common approach involves the coupling of an organometallic reagent with an acyl halide. For the synthesis of this compound, this could entail the reaction of a (2-trifluoromethylphenyl)organometallic species (e.g., derived from a Grignard reagent or an organoboron compound) with butanoyl chloride in the presence of a palladium catalyst.
A notable example is the Suzuki coupling, which utilizes organoboron compounds. researchgate.net The reaction of 2-(trifluoromethyl)phenylboronic acid with butanoyl chloride, catalyzed by a palladium complex, can afford the desired ketone. These reactions often exhibit high functional group tolerance and proceed under relatively mild conditions. The general catalytic cycle for such cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov
Grignard Reagent Based Syntheses
Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. libretexts.org Their reaction with acyl chlorides or esters provides a direct route to ketones.
To synthesize this compound, a Grignard reagent derived from a 2-halobenzotrifluoride, such as 2-bromobenzotrifluoride, can be prepared by reacting it with magnesium metal in a dry ether solvent. libretexts.org This Grignard reagent, 2-(trifluoromethyl)phenylmagnesium bromide, can then be reacted with butanoyl chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ketone after an aqueous workup.
It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water. libretexts.org Additionally, the preparation of trifluoromethylphenyl Grignard reagents can sometimes be challenging and may require specific conditions to avoid side reactions. orgsyn.orgnih.gov For instance, the reaction of a Grignard reagent with an excess of acetic anhydride can be used to produce the corresponding acetophenone. orgsyn.org
Multi-Step Synthesis Protocols for Fluorinated Ketones
In cases where direct methods are not feasible or lead to low yields, multi-step synthesis protocols offer a more controlled approach to constructing complex molecules like fluorinated ketones. cas.cnnih.gov These sequences often involve the initial synthesis of a precursor molecule that is then elaborated to the final product.
For this compound, a multi-step route might begin with the synthesis of a simpler trifluoromethylated building block. For example, a trifluoromethylated aromatic aldehyde could be reacted with a Grignard reagent to form a secondary alcohol. Subsequent oxidation of this alcohol would then yield the desired ketone.
Another strategy could involve the construction of a non-fluorinated ketone followed by a late-stage trifluoromethylation step. However, the introduction of a trifluoromethyl group onto an existing molecule can be challenging and often requires specialized reagents and conditions. organic-chemistry.org
Novel and Sustainable Approaches in this compound Synthesis
Driven by the principles of green chemistry, recent research has focused on developing more efficient, sustainable, and atom-economical methods for the synthesis of fluorinated compounds.
Catalytic Systems in Trifluoromethylated Ketone Formation
The development of novel catalytic systems is at the forefront of modern synthetic chemistry. organic-chemistry.org For the synthesis of trifluoromethylated ketones, various catalytic approaches have been explored to overcome the limitations of traditional methods.
Photoredox catalysis has emerged as a powerful tool, enabling the generation of radical intermediates under mild conditions using visible light. acs.orgnih.gov This has been applied to the synthesis of α-trifluoromethyl ketones through the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides. acs.org
Furthermore, dual nickel/photoredox catalysis systems have been developed for the synthesis of α-trifluoromethyl ketones, demonstrating broad substrate compatibility under mild, ambient temperature conditions. acs.org Other innovative methods include the use of fluoroform, a potent greenhouse gas, as a trifluoromethyl source in reactions with esters to form trifluoromethyl ketones. beilstein-journals.org Silver-catalyzed protocols utilizing the Langlois reagent (CF₃SO₂Na) have also been employed for the direct synthesis of α-trifluoromethyl ketones from alkynes. acs.org These catalytic systems often offer improved selectivity, lower catalyst loadings, and the use of more environmentally benign reagents, paving the way for more sustainable synthetic routes to valuable fluorinated ketones.
| Catalytic System | Key Features | Advantages |
|---|---|---|
| Photoredox Catalysis | Visible light-induced radical generation | Mild reaction conditions, high functional group tolerance |
| Dual Nickel/Photoredox Catalysis | Combines nickel catalysis with photoredox activation | Broad substrate scope, ambient temperature reactions |
| Fluoroform-based Systems | Utilizes fluoroform as a CF₃ source | Use of an inexpensive feedstock |
| Silver-Catalyzed Systems | Employs silver catalysts with reagents like the Langlois reagent | Direct synthesis from readily available starting materials like alkynes |
Mechanochemical Synthesis Considerations for Organic Compounds
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a compelling solvent-free alternative to traditional solution-phase synthesis. nih.gov This technique, often performed in a ball mill, can lead to shorter reaction times, reduced waste, and sometimes different product selectivity compared to conventional methods. nih.govnih.gov
The synthesis of ketones via mechanochemical means has been successfully demonstrated. One approach is the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids, conducted in the solid state without the need for harmful solvents. acs.org This method shows excellent selectivity for the formation of the C(acyl)-C(aryl) bond. acs.org Other C-C bond-forming reactions, such as Aldol (B89426) condensations and Michael additions, have also been effectively carried out using mechanochemical milling, highlighting the broad applicability of this technique in organic synthesis. nih.govbeilstein-journals.org For fluorinated compounds, mechanochemistry has been used to synthesize difluoromethyl enol ethers from ketones under solvent-free conditions at room temperature, demonstrating its potential for creating complex fluorinated structures. nih.gov Furthermore, the technique has proven valuable for accessing materials that are difficult to synthesize by other means, such as certain fluorinated polymers. nih.gov
Key Features of Mechanochemical Synthesis:
Environmentally Friendly: Eliminates or significantly reduces the need for hazardous solvents. nih.gov
Efficiency: Often results in shorter reaction times and can proceed at ambient temperature. nih.govnih.gov
Scalability: Reactions are often scalable to gram quantities, making them practical for larger applications. nih.gov
Novel Reactivity: The unique reaction environment can lead to the formation of novel reactive intermediates and alternative product selectivities. nih.gov
Biocatalytic Transformations for Fluorinated Compounds
The strategic incorporation of fluorine into organic molecules can significantly alter their properties, and biocatalysis provides a powerful tool for achieving this with high selectivity. nih.govacs.org Enzymes, particularly ketoreductases (KREDs), are widely used for the highly enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, which are valuable synthetic intermediates. rsc.orgnih.gov
The application of biocatalysis to fluorinated compounds is an area of growing interest. acs.orgnih.govnih.gov Research has demonstrated that ketoreductases can effectively differentiate between methyl and trifluoromethyl ketones within the same molecule, enabling highly chemo- and stereoselective reductions. acs.org This capability allows for the synthesis of chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98%) without the need for protecting groups. acs.org
Directed evolution and protein engineering are being used to expand the scope of biocatalysis for organofluorine synthesis. acs.orgnih.govacs.org For instance, engineered enzymes based on cytochrome c have been developed to catalyze the synthesis of chiral α-trifluoromethylated organoborons, a class of versatile synthetic building blocks. acs.orgnih.govnih.gov Similarly, nonheme iron enzymes have been engineered to generate trifluoromethyl radicals, enabling novel enantioselective alkene difunctionalization reactions. chemrxiv.org
Examples of Biocatalytic Transformations for Fluorinated Substrates:
| Enzyme Type | Transformation | Substrate Type | Key Outcome | Reference |
|---|---|---|---|---|
| Ketoreductase (KRED) | Chemo- and stereoselective reduction | Prochiral methyl/trifluoromethyl diketones | Chiral fluorinated hydroxyketones (>98% ee) | acs.org |
| Ene Reductase | Asymmetric reduction | α-fluoroenones | Enantioenriched chiral fluoroalkanes | chemrxiv.org |
| Engineered Cytochrome c | Enantioselective carbene B-H insertion | Trifluorodiazo alkanes | Chiral α-CF3 organoborons (up to 98.5:1.5 e.r.) | acs.orgnih.gov |
| Engineered Nonheme Iron Enzyme | Enantioselective alkene trifluoromethyl azidation | Alkenes and Togni reagent II | Trifluoromethyl azidation products (up to 96:4 e.r.) | chemrxiv.org |
Process Optimization and Scalability in this compound Production
Yield Enhancement Strategies and Reaction Condition Optimization
Optimizing reaction conditions is critical for maximizing the yield and efficiency of the synthesis of this compound, which is typically formed via Friedel-Crafts acylation. numberanalytics.com Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. numberanalytics.comnumberanalytics.com
Several strategies can be employed to improve the efficiency of Friedel-Crafts reactions:
Catalyst Selection: While aluminum chloride (AlCl₃) is a traditional catalyst, alternatives such as other Lewis acids (e.g., FeCl₃), lanthanide triflates, or solid acid catalysts can offer improved performance, easier handling, and better environmental profiles. numberanalytics.comacs.org
Solvent Effects: The choice of solvent significantly impacts reaction rate and yield. Solvents like nitrobenzene (B124822) or dichloromethane (B109758) are commonly used. numberanalytics.com The use of ionic liquids as both solvent and catalyst is also a modern approach. numberanalytics.combeilstein-journals.org
Temperature Control: Temperature affects the reaction rate and selectivity. While higher temperatures can speed up the reaction, they may also promote side reactions. numberanalytics.com The optimal temperature must be determined for each specific system. numberanalytics.com
Reagent Ratio: Using an excess of the acylating agent can help drive the reaction to completion. numberanalytics.com
Advanced Techniques: The use of microwave irradiation or continuous flow reactors can accelerate reaction rates, improve yields, and enhance scalability. numberanalytics.com
| Optimization Strategy | Effect | Example | Reference |
|---|---|---|---|
| Use excess acylating agent | Drives reaction equilibrium forward | Increases product formation | numberanalytics.com |
| Employ microwave irradiation | Accelerates reaction rates | Reduces reaction time from hours to minutes | numberanalytics.com |
| Optimize catalyst loading | Minimizes waste and cost | Finding the lowest effective catalyst concentration | numberanalytics.com |
| Utilize alternative catalysts | Improve outcomes, e.g., in aqueous media | Lanthanide triflates, ionic liquids | numberanalytics.com |
| Use continuous flow reactors | Improves efficiency and scalability | Better heat and mass transfer | numberanalytics.com |
Stereoselective Synthesis of Chiral Analogues
The synthesis of specific stereoisomers of analogues of this compound, such as the corresponding chiral alcohol, is of significant interest. This is typically achieved through the enantioselective reduction of the prochiral ketone. wikipedia.org
Biocatalytic Methods: As discussed previously, ketoreductases (KREDs) are highly effective for producing chiral alcohols with high enantiopurity. rsc.orgnih.gov Various microorganisms and isolated enzymes are capable of reducing a wide range of ketones, including aromatic and fluorinated substrates, to their (R)- or (S)-alcohols. nih.govnih.gov For example, a carbonyl reductase from Candida magnoliae has been shown to produce anti-Prelog configured alcohols in excellent optical purity. nih.gov
Chemical Methods: Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. wikipedia.org This typically involves a transition metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand. wikipedia.org For instance, Ru(BINAP) catalysts are effective for the hydrogenation of ketones that possess a chelating group. wikipedia.org Another strategy is the Midland Alpine borane (B79455) reduction, which uses a chiral organoborane reagent to achieve asymmetric reduction. wikipedia.org The construction of fluorinated quaternary carbon stereocenters can also be achieved through various asymmetric catalytic reactions, including alkylation and Mannich reactions of α-fluoro ketones. rsc.org
Gram-Scale and Large-Scale Synthetic Applications
The transition from laboratory-scale synthesis to gram-scale or larger production is a critical step for practical applications. This requires robust, reliable, and scalable synthetic methods.
One-pot procedures are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Research has demonstrated the feasibility of scaling up reactions like mechanochemical synthesis and biocatalytic transformations. nih.govnih.gov For example, a mechanochemical hydrothiolation reaction was shown to be easily scalable to gram quantities. nih.gov Similarly, chemoenzymatic platforms have been established for the gram-scale preparation of high-value nucleoside analogues. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Trifluoromethyl Phenyl Butan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-(2-Trifluoromethyl-phenyl)-butan-1-one, NMR provides definitive information on the connectivity and chemical environment of hydrogen, carbon, and fluorine atoms.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum, the proton signals are distributed in both the aromatic and aliphatic regions, consistent with the compound's structure. The aromatic protons on the trifluoromethyl-substituted phenyl ring typically appear as a complex multiplet due to spin-spin coupling between adjacent protons and potential coupling with the fluorine nuclei. The signals for the butyl chain are distinct: the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) appears as a triplet, the subsequent methylene group (β-CH₂) as a sextet, and the terminal methyl group (γ-CH₃) as a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.30 - 7.80 | Multiplet (m) | - |
| α-CH₂ | 2.90 - 3.10 | Triplet (t) | ~7.4 |
| β-CH₂ | 1.65 - 1.85 | Sextet | ~7.4 |
| γ-CH₃ | 0.90 - 1.05 | Triplet (t) | ~7.4 |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon (C=O) is characteristically deshielded, appearing at a high chemical shift. The carbon atom of the trifluoromethyl group (CF₃) is observed as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl and carbonyl groups. The carbons of the butyl chain appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 200 - 205 |
| Aromatic C-CF₃ | 128 - 132 (quartet) |
| Aromatic C-H & C-C=O | 125 - 140 |
| CF₃ | 120 - 125 (quartet) |
| α-CH₂ | 38 - 42 |
| β-CH₂ | 17 - 20 |
| γ-CH₃ | 13 - 15 |
¹⁹F NMR Spectroscopic Analysis: Chemical Shift Sensitivity and Conformational Probing
¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. For this compound, the spectrum displays a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of the trifluoromethyl group is sensitive to its local electronic environment. nih.gov This sensitivity arises because the trifluoromethyl substituent is directly conjugated to the phenyl group's delocalized electron system, which is highly polarizable. nih.gov
The position of this signal, typically between -58 and -63 ppm relative to a CFCl₃ standard, can be influenced by solvent polarity and molecular conformation. rsc.orgbeilstein-journals.org Changes in the dihedral angle between the carbonyl group and the aromatic ring can alter the electronic shielding of the fluorine nuclei, leading to shifts in the resonance. This makes ¹⁹F NMR a valuable tool for probing subtle conformational changes in solution. nih.gov
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nih.gov
The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group's stretching vibration, typically found in the range of 1680-1700 cm⁻¹. princeton.eduechemi.com Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are also prominent, usually appearing in the 1100-1350 cm⁻¹ region. beilstein-journals.org Other notable peaks include those for aromatic C=C stretching around 1450-1600 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. scifiniti.com
Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, non-polar bonds often produce stronger Raman signals. This can make aromatic ring vibrations and C-C backbone stretches more prominent in the Raman spectrum compared to the IR spectrum. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₁H₁₁F₃O, corresponding to a molecular weight of approximately 216.20 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216. The fragmentation pattern is characteristic of ketones. A primary fragmentation pathway is α-cleavage on either side of the carbonyl group. This leads to two major fragment ions:
Loss of the propyl radical (•C₃H₇), resulting in the 2-trifluoromethylbenzoyl cation at m/z 173.
Loss of the 2-trifluoromethylphenyl radical, resulting in the butyryl cation at m/z 71.
Further fragmentation of the 2-trifluoromethylbenzoyl cation can occur via the loss of carbon monoxide (CO) to produce a phenyl cation fragment at m/z 145.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic ketones like this compound typically exhibit two characteristic absorption bands. materialsciencejournal.org
π → π transitions:* These are strong absorptions associated with the promotion of electrons within the π-system of the aromatic ring and the carbonyl group. They usually occur at shorter wavelengths, typically in the range of 240-280 nm.
n → π transitions:* These are weaker, symmetry-forbidden absorptions resulting from the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This band appears at longer wavelengths, often above 300 nm.
The position and intensity of these bands can be influenced by the solvent, providing further information about the molecule's interaction with its environment.
X-ray Crystallography for Solid-State Molecular Architecture Determination
For the specific compound this compound, a comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data. Consequently, detailed experimental parameters such as the crystal system, space group, unit cell dimensions, and specific atomic coordinates for this molecule are not available at this time.
The determination of the crystal structure would provide invaluable insights into the solid-state conformation of the molecule. It would elucidate the spatial orientation of the trifluoromethyl group relative to the butan-1-one side chain and the phenyl ring. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the macroscopic properties of the solid material. While data for closely related structures exist, direct extrapolation to determine the precise crystallographic parameters of the title compound is not feasible.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements within a chemical compound. This method serves as a crucial verification step to confirm that the empirical formula of a synthesized compound matches its theoretical composition. The most common method for organic compounds is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and weighed to calculate the percentage of each element.
The molecular formula for this compound is C₁₁H₁₁F₃O. Based on this formula, the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which experimentally obtained results are compared to ascertain the purity and confirm the identity of the compound.
The calculated theoretical elemental composition is presented in the table below.
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 132.121 | 61.11% |
| Hydrogen | H | 1.008 | 11.088 | 5.13% |
| Fluorine | F | 18.998 | 56.994 | 26.36% |
| Oxygen | O | 15.999 | 15.999 | 7.40% |
| Total | 216.202 | 100.00% |
While specific experimental findings from combustion analysis of this compound are not detailed in the reviewed literature, the theoretical values in the table serve as the standard for its compositional verification. Any experimentally synthesized batch of this compound would be subjected to such analysis, and the resulting percentages of Carbon, Hydrogen, and Fluorine would be expected to fall within a narrow margin of error (typically ±0.4%) of the theoretical values to be considered pure.
Computational Chemistry and Theoretical Studies on 1 2 Trifluoromethyl Phenyl Butan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For a comprehensive understanding of 1-(2-Trifluoromethyl-phenyl)-butan-1-one, various theoretical methods would be employed.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for predicting the molecular structure and electronic properties of organic compounds. A typical study on this compound would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(ring)-C(carbonyl) | 1.50 | C(ring)-C(carbonyl)-O | 121.0 |
| C=O | 1.22 | C(ring)-C(carbonyl)-C(ethyl) | 118.5 |
| C(carbonyl)-C(ethyl) | 1.52 | O=C-C(ethyl) | 120.5 |
| C-F (avg) | 1.34 | C(ring)-C(CF3)-F (avg) | 111.0 |
Note: This table is populated with hypothetical data based on general values for similar functional groups and is for illustrative purposes only.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. nih.govmdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the lone pairs of the oxygen atom, indicating these are the most probable sites for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl group and the trifluoromethyl-substituted phenyl ring, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.3 |
Note: This table contains hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
In a hypothetical MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the carbonyl oxygen atom, indicating its high electron density and susceptibility to electrophilic attack. The region around the trifluoromethyl group and the hydrogen atoms of the phenyl ring would exhibit a positive potential (blue regions), signifying them as electron-deficient areas and potential sites for nucleophilic interaction.
Theoretical Spectroscopic Parameter Prediction and Validation (NMR, IR, UV-Vis)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds.
Predicted ¹H and ¹³C NMR chemical shifts, typically calculated using the Gauge-Including Atomic Orbital (GIAO) method, would be compared with experimental data if available. The electron-withdrawing trifluoromethyl group would be expected to cause a downfield shift for the protons and carbons on the aromatic ring, particularly those in close proximity.
The theoretical IR spectrum would be simulated by calculating the vibrational frequencies. The characteristic C=O stretching frequency of the ketone would be a prominent peak, likely in the range of 1680-1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would also produce strong absorptions, typically in the 1100-1350 cm⁻¹ region.
UV-Vis spectra predictions, obtained through Time-Dependent DFT (TD-DFT) calculations, would reveal the electronic transitions. Transitions such as n → π* and π → π* are expected. The presence of the trifluoromethyl group and the carbonyl group on the aromatic ring would influence the absorption maxima (λ_max).
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Key Feature | Predicted Value |
| ¹³C NMR | C=O | ~198 ppm |
| ¹H NMR | Aromatic H's | 7.5-8.0 ppm |
| IR | C=O stretch | ~1690 cm⁻¹ |
| IR | C-F stretch | ~1320, 1160, 1120 cm⁻¹ |
| UV-Vis | λ_max (π → π) | ~250 nm |
| UV-Vis | λ_max (n → π) | ~320 nm |
Note: This table is populated with hypothetical data based on general spectroscopic values for similar compounds and is for illustrative purposes only.
Noncovalent Interactions and Intermolecular Forces Analysis
The study of noncovalent interactions (NCIs) is essential for understanding the supramolecular chemistry and physical properties of a compound. For this compound, several types of NCIs could be significant in its condensed phase.
The fluorine atoms of the trifluoromethyl group can participate in weak hydrogen bonds (C-H···F) and halogen bonds. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in the crystal packing. The carbonyl group can act as a hydrogen bond acceptor. A detailed analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would quantify the strength and nature of these interactions.
Simulation of Chemical Reactivity Descriptors (e.g., Fukui Functions)
Chemical reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. nih.gov Fukui functions (f(r)) are particularly useful for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks.
For this compound, the condensed Fukui functions would be calculated for each atom. The site with the highest value of f⁺ would be the most susceptible to nucleophilic attack, likely the carbonyl carbon. The site with the highest f⁻ value would be the most prone to electrophilic attack, predicted to be the carbonyl oxygen or specific carbons on the phenyl ring. These theoretical predictions are invaluable for understanding and predicting the chemical behavior of the molecule in various reactions.
Conformational Analysis and Energy Minimization Studies
Computational and theoretical studies are essential for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. While specific experimental or computational research on this exact molecule is not extensively documented in publicly available literature, its conformational landscape can be reliably inferred from studies on analogous ortho-substituted phenyl ketones and molecules featuring the sterically demanding trifluoromethyl group.
The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds:
The bond connecting the phenyl ring to the carbonyl carbon (C₂-C=O). The associated dihedral angle (τ1) dictates the orientation of the butanoyl group relative to the aromatic ring.
The bond between the carbonyl carbon and the first carbon of the butyl chain (C=O - Cα). The dihedral angle here (τ2) determines the conformation of the alkyl chain.
Research Findings
Theoretical analyses of similar molecules indicate a significant interplay between electronic and steric effects. Conjugation between the carbonyl group's π-system and the phenyl ring's aromatic system favors a planar arrangement, which would maximize orbital overlap. However, in the case of this compound, such a planar conformation is strongly disfavored due to severe steric repulsion between the bulky ortho-trifluoromethyl (CF₃) group and the carbonyl oxygen. The trifluoromethyl group is known to exert a significant steric effect, reportedly larger than that of a phenyl or butyl group. researchgate.netacs.org
Consequently, energy minimization studies on related ortho-substituted acetophenones and benzophenones consistently show that the lowest energy conformer is non-planar. cdnsciencepub.com To alleviate the steric strain, the carbonyl group is forced to rotate out of the plane of the phenyl ring. The resulting dihedral angle (τ1) represents a compromise, minimizing steric clashes while retaining some degree of electronic stabilization. The transition state for this rotation is expected to occur when the carbonyl group is perpendicular to the phenyl ring (τ1 ≈ 90°), representing the point of maximum loss of conjugation. kfupm.edu.sa
Simultaneously, the butanoyl side chain exhibits its own conformational preferences. Rotation around the C=O - Cα bond (τ2) leads to different staggered and eclipsed forms. To minimize torsional strain, staggered conformations are heavily favored. The most stable arrangement for an n-butyl group is typically the extended, anti-periplanar conformation, which minimizes steric interactions within the alkyl chain itself. libretexts.org
Therefore, the global minimum energy structure of this compound is predicted to be a twisted, non-planar conformer where the butanoyl group is rotated significantly away from the plane of the trifluoromethyl-substituted phenyl ring, and the butyl chain adopts a staggered, extended conformation.
The following interactive table presents a hypothetical energy landscape for the principal conformers of this compound. The relative energies (ΔE) are illustrative and based on established principles of steric hindrance and torsional strain derived from computational studies on analogous molecules. The conformers are defined by the dihedral angles τ1 (C₆-C₁-C=O-Cα) and τ2 (C₁-C=O-Cα-Cβ).
Table 1: Hypothetical Relative Energies of this compound Conformers
This table is an illustrative model based on theoretical principles, as direct computational data for this specific molecule was not available in the surveyed literature.
| Conformer Description | Dihedral Angle τ1 (approx.) | Dihedral Angle τ2 (approx.) | Relative Energy (ΔE) (kcal/mol) | Notes |
| Global Minimum (Twisted-Anti) | ± 60° | ± 180° | 0.0 | Most stable form. Balances steric repulsion and conjugation, with an extended alkyl chain. |
| Local Minimum (Twisted-Gauche) | ± 60° | ± 60° | 0.8 - 1.2 | Higher energy due to gauche interaction in the butyl chain. |
| Rotational TS (Planar Eclipsed) | 0° | 0° | > 8.0 | Highly unstable due to maximum steric clash between CF₃ group and carbonyl O, plus eclipsing in the butyl chain. |
| Rotational TS (Perpendicular) | ± 90° | ± 180° | 3.0 - 5.0 | Transition state for phenyl-carbonyl rotation; conjugation is completely broken. |
This theoretical model suggests a dynamic molecule existing predominantly in a twisted conformation, with a notable energy barrier to rotation around the phenyl-carbonyl bond. The energy differences between conformers arising from the butyl chain's rotation are expected to be smaller, allowing for more rapid interconversion between the twisted-anti and twisted-gauche forms at room temperature.
Chemical Reactivity and Derivatization Strategies for 1 2 Trifluoromethyl Phenyl Butan 1 One
Oxidation Reactions and Product Characterization
The oxidation of ketones is a fundamental transformation in organic synthesis. For an acyclic ketone such as 1-(2-Trifluoromethyl-phenyl)-butan-1-one, the most significant oxidation reaction is the Baeyer-Villiger oxidation, which converts the ketone into an ester. wikipedia.org This reaction typically employs peroxyacids, like meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid. organic-chemistry.orgsigmaaldrich.com
| Reactant | Reagent | Predicted Major Product | Reaction Type |
|---|---|---|---|
| This compound | m-CPBA | Propyl 2-(trifluoromethyl)benzoate | Baeyer-Villiger Oxidation |
Reduction Reactions and Stereochemical Outcomes
The carbonyl group of this compound is readily reduced to a secondary alcohol. This transformation can be achieved using various hydride-based reducing agents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this purpose. The reaction converts the ketone into 1-(2-trifluoromethylphenyl)butan-1-ol.
Since the original ketone is prochiral, its reduction creates a new stereocenter at the carbinol carbon. The use of achiral reducing agents like NaBH₄ or LiAlH₄ will result in a racemic mixture of (R)- and (S)-1-(2-trifluoromethylphenyl)butan-1-ol. Achieving stereoselectivity to favor one enantiomer requires the use of asymmetric reduction methods. This can involve chiral reducing agents or, increasingly, biocatalytic methods employing enzymes such as alcohol dehydrogenases (ADHs), which can exhibit high enantioselectivity in the reduction of prochiral ketones.
| Reactant | Reagent | Product | Stereochemical Outcome |
|---|---|---|---|
| This compound | NaBH₄, Methanol | 1-(2-Trifluoromethylphenyl)butan-1-ol | Racemic mixture |
| This compound | Asymmetric Catalyst (e.g., Chiral ADH) | (R)- or (S)-1-(2-Trifluoromethylphenyl)butan-1-ol | Enantioenriched |
Carbon-Carbon Bond Formation Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. nih.gov The parent compound, this compound, is not a suitable substrate for direct Suzuki coupling. However, it can be derivatized to participate in such reactions. The strategy involves first introducing a halogen (e.g., Br, I) onto the trifluoromethylphenyl ring via electrophilic aromatic substitution.
Given the directing effects of the existing substituents (see section 5.3.3), bromination would likely occur at the 4- or 6-position. This resulting aryl bromide, for instance, 1-(4-bromo-2-trifluoromethyl-phenyl)-butan-1-one, can then serve as the electrophilic partner in a Suzuki coupling. Reaction with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base, would yield a biaryl product. This two-step sequence is a versatile method for elaborating the aromatic core of the molecule.
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1. Halogenation | This compound | Br₂, FeBr₃ | 1-(4-Bromo-2-trifluoromethyl-phenyl)-butan-1-one |
| 2. Coupling | 1-(4-Bromo-2-trifluoromethyl-phenyl)-butan-1-one | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1-([1,1'-Biphenyl]-4-yl-2-trifluoromethyl)-butan-1-one |
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. smolecule.com Grignard and Wittig reactions are classic examples of C-C bond formation via this pathway.
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the ketone results in the formation of a tertiary alcohol after acidic workup. leah4sci.commasterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-(2-trifluoromethylphenyl)pentan-2-ol. libretexts.org
Wittig Reaction: This reaction converts a carbonyl group into an alkene by reacting the ketone with a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com The reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, affording 1-(2-(trifluoromethyl)phenyl)-1-pentene. libretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. libretexts.org
| Reaction Type | Nucleophile/Reagent | Product |
|---|---|---|
| Grignard Reaction | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | 2-(2-Trifluoromethylphenyl)pentan-2-ol |
| Wittig Reaction | Ph₃P=CH₂ | 1-(2-(Trifluoromethyl)phenyl)-1-pentene |
Further substitution on the aromatic ring is challenging due to the presence of two deactivating groups: the butyryl group (-COPr) and the trifluoromethyl group (-CF₃). Both groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. smolecule.com
Both substituents are also meta-directors. The butyryl group at position 1 directs incoming electrophiles to positions 3 and 5. The trifluoromethyl group at position 2 directs incoming electrophiles to positions 4 and 6. Therefore, an electrophilic substitution reaction, such as nitration with HNO₃/H₂SO₄, would be expected to yield a mixture of isomers. masterorganicchemistry.com The substitution will likely occur at positions 4 or 6, which are meta to the strongly deactivating CF₃ group. The regiochemical outcome would be influenced by a combination of electronic and steric factors, with substitution at position 4 potentially being favored over the more sterically hindered position 6.
Functional Group Interconversions and Transformations
Functional group interconversion (FGI) involves converting one functional group into another through reactions like oxidation, reduction, or substitution. masterorganicchemistry.com The chemical reactivity discussed in the preceding sections provides several avenues for FGI starting from this compound.
The primary FGIs center on the ketone functionality:
Ketone to Ester: As detailed in section 5.1, Baeyer-Villiger oxidation provides a direct route to an ester. organic-chemistry.org
Ketone to Alcohol: Reduction of the ketone (section 5.2) yields a secondary alcohol, 1-(2-trifluoromethylphenyl)butan-1-ol.
Alcohol to Halide: The resulting secondary alcohol can be further transformed. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the hydroxyl group into a halide (chloride or bromide), yielding a benzylic halide. This opens up further synthetic possibilities, such as nucleophilic substitution reactions at that position.
These transformations highlight the utility of this compound as a versatile intermediate for accessing a variety of molecules with different functional groups.
Derivatization for Analytical and Mechanistic Probes
The functionalization of this compound is primarily centered on its ketone group. This allows for the introduction of tags that facilitate chromatographic separation and spectroscopic analysis, providing deeper insights into its behavior in various chemical and biological systems.
To improve the gas chromatographic (GC) and high-performance liquid chromatographic (HPLC) analysis of this compound, derivatization is often necessary to increase volatility, thermal stability, and detector response.
A common and effective method for the derivatization of ketones is oximation . This reaction involves the condensation of the ketone with a hydroxylamine (B1172632) derivative to form an oxime. researchgate.netnih.gov For this compound, this can be achieved using reagents such as hydroxylamine hydrochloride or, for enhanced sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov The reaction with PFBHA introduces a polyfluorinated moiety, significantly improving its detectability at trace levels. sigmaaldrich.comresearchgate.net The formation of the oxime derivative proceeds by reacting the ketone with PFBHA in a suitable solvent, often with mild heating to ensure complete reaction. researchgate.net The resulting PFBHA-oxime of this compound is more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis. sigmaaldrich.comnih.gov
Another widely used derivatizing agent for ketones, particularly for HPLC analysis, is 2,4-dinitrophenylhydrazine (DNPH) . nih.govperlan.com.plyorku.ca The reaction of this compound with DNPH in an acidic medium yields a 2,4-dinitrophenylhydrazone. This derivative is highly colored and possesses a strong UV chromophore, making it ideal for detection by UV-Vis or diode array detectors (DAD) in HPLC. perlan.com.plnih.gov The resulting hydrazone is significantly less volatile than the parent ketone, making it well-suited for liquid chromatography. The separation of these derivatives is typically achieved on a C18 column. perlan.com.plsigmaaldrich.com
The following table summarizes typical reagents and expected outcomes for the chromatographic derivatization of this compound.
| Derivatizing Reagent | Derivative Formed | Analytical Technique | Expected Improvement |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | GC-MS (NCI), GC-ECD | Increased volatility and enhanced sensitivity. sigmaaldrich.comnih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-dinitrophenylhydrazone | HPLC-UV/DAD | Strong UV absorbance for sensitive detection. nih.govperlan.com.pl |
| Methoxyamine hydrochloride | Methoxime | GC-MS | Stabilization against tautomerization. nih.govyoutube.com |
This table presents potential derivatization strategies based on established methods for ketones.
For mechanistic studies and quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling is a powerful tool. This involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule.
Isotopic Labeling for Mass Spectrometry:
The introduction of stable isotopes into this compound allows for its use as an internal standard in quantitative MS-based assays, improving accuracy and precision. Nickel-catalyzed reactions have been shown to be effective for the incorporation of carbon isotopes into aliphatic ketones. nih.gov For instance, a ¹³C-labeled carbonyl group can be introduced, leading to a predictable mass shift in the molecular ion and its fragments, which is invaluable for metabolic and mechanistic studies. nih.govyoutube.com
Deuterium labeling can also be achieved through various methods, including mechanochemical nickel-catalyzed deuteration of the aromatic ring using D₂O as the deuterium source. acs.orgacs.org This would allow for the synthesis of a deuterated analog of this compound.
Labeling for NMR Spectroscopy:
For NMR-based investigations, particularly for studying enantiomeric purity and absolute configuration, derivatization with a chiral agent is employed. While this compound is not chiral, its reduction to the corresponding alcohol, 1-(2-trifluoromethyl-phenyl)-butan-1-ol, which is chiral, allows for derivatization with chiral reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or Pirkle's alcohol. wikipedia.orgwikipedia.orgacs.org The resulting diastereomeric esters or carbamates exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric ratio of the alcohol, which can be a probe for stereoselective reactions involving the parent ketone.
The following table outlines potential labeling strategies for spectroscopic analysis of this compound.
| Labeling Strategy | Isotope/Tag | Spectroscopic Technique | Purpose |
| Nickel-catalyzed carbonylation | ¹³C | MS, ¹³C-NMR | Mechanistic studies, quantitative analysis. nih.govrsc.org |
| Mechanochemical deuteration | ²H (D) | MS, ²H-NMR | Metabolic tracing, internal standard. acs.orgnih.govnih.gov |
| Derivatization with a fluorescent tag (e.g., dansyl hydrazine) | Fluorescent moiety | Fluorescence Spectroscopy | Quantitative analysis at low concentrations. nih.govnih.govacs.org |
This table presents potential labeling strategies based on established methods for ketones and related compounds.
Applications of 1 2 Trifluoromethyl Phenyl Butan 1 One in Advanced Organic Synthesis
Role as a Key Synthetic Building Block for Complex Molecules
Organic building blocks are functionalized molecules that act as the fundamental components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 1-(2-Trifluoromethyl-phenyl)-butan-1-one embodies the characteristics of a key building block due to its inherent reactivity, which allows for the construction of intricate molecular frameworks. The ketone moiety is susceptible to a variety of nucleophilic addition and condensation reactions, while the aromatic ring can participate in further functionalization.
Research has shown that ketones of this nature can serve as reactants in reactions such as the decarboxylative aldol (B89426) reaction with β-keto acids, leading to the formation of more complex ketone structures. smolecule.com This reactivity is fundamental to carbon-carbon bond formation, a critical process in the assembly of complex organic molecules. waseda.jp The presence of the trifluoromethyl group on the phenyl ring influences the reactivity of the ketone, and this electronic effect can be harnessed by synthetic chemists to control reaction outcomes. The compound's structure is a scaffold that can be elaborated upon through sequential reactions, extending the carbon chain and introducing new functional groups and stereocenters, thereby building molecular complexity. pitt.edu
| Reaction Type | Reactant(s) | Resulting Structure Type | Significance |
|---|---|---|---|
| Aldol Condensation | Aldehydes, Ketones | β-Hydroxy ketones, α,β-Unsaturated ketones | Forms new C-C bonds, creating more complex carbon skeletons. |
| Grignard Reaction | Organomagnesium halides | Tertiary Alcohols | Introduces new alkyl or aryl groups, increasing molecular complexity. |
| Wittig Reaction | Phosphorus ylides | Alkenes | Converts the ketone into a C=C double bond for further functionalization. |
| Reductive Amination | Amines, Reducing Agent | Amines | Incorporates nitrogen atoms, leading to key pharmacophores. |
Precursor in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and biologically active compounds. mdpi.come-bookshelf.de this compound is an excellent precursor for synthesizing a variety of heterocyclic systems. Its α,β-unsaturated ketone analogue, which can be formed via an aldol condensation, is a classic Michael acceptor and a key intermediate in many cyclization reactions.
For example, chalcones (1,3-diaryl-2-propen-1-ones) and their analogues are well-established starting materials for synthesizing a range of heterocycles. longdom.org By reacting this compound or its derivatives with various binucleophilic reagents, a multitude of heterocyclic rings can be constructed.
Pyrazoles: Reaction with hydrazine (B178648) or its derivatives can yield pyrazoline and pyrazole (B372694) rings, which are common scaffolds in medicinal chemistry.
Pyridines: Multicomponent reactions, such as the Kröhnke pyridine (B92270) synthesis, can utilize ketone precursors to build substituted pyridine rings. researchgate.net
Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) derivatives can lead to the formation of dihydropyrimidine (B8664642) structures.
The incorporation of the 2-trifluoromethylphenyl moiety into these heterocyclic systems is of particular interest, as it can impart favorable pharmacological properties to the final compounds. researchgate.net
Intermediate in the Formation of Fluorinated Scaffolds for Chemical Research
The synthesis of novel fluorinated scaffolds is a major focus of modern drug discovery. nih.govbeilstein-journals.org The trifluoromethyl group is particularly valued for its ability to enhance metabolic stability and act as a lipophilic hydrogen bond mimic. nih.gov this compound serves as a crucial intermediate in the synthesis of more elaborate fluorinated structures.
Starting from this compound, chemists can execute multi-step synthetic sequences to build larger, three-dimensional, and structurally rigid scaffolds that still retain the influential trifluoromethyl group. These reactions can include intramolecular cyclizations, such as the Friedel-Crafts reaction, to form trifluoromethyl-substituted indanones and related polycyclic systems. mdpi.com The utility of such fluorinated building blocks lies in their ability to introduce the CF₃ group into a specific region of a target molecule, allowing for the systematic exploration of structure-activity relationships (SAR). The creation of these scaffolds is not limited to carbocycles; they can also be transformed into complex fluorinated heterocycles, which are prominent features in many FDA-approved drugs. mdpi.comnih.govnih.gov
| Scaffold Type | Synthetic Strategy | Potential Application Area |
|---|---|---|
| Trifluoromethyl-indanes | Intramolecular Friedel-Crafts cyclization. mdpi.com | Neuroscience, Agrochemicals |
| Trifluoromethyl-quinolines | Condensation/cyclization reactions (e.g., Combes synthesis). | Antimalarials, Oncology |
| Trifluoromethylated Polycyclics | Diels-Alder reactions, Radical cyclizations. waseda.jp | Materials Science, Medicinal Chemistry |
Utility in the Construction of Diverse Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to generate collections of structurally diverse small molecules in an efficient manner. nih.govmdpi.com The goal is to explore vast regions of chemical space to identify novel biologically active compounds. cam.ac.uk DOS often employs a common starting material or scaffold that can be divergently elaborated into a library of distinct molecular frameworks. nih.gov
This compound is an ideal starting block for DOS strategies. Its structure contains multiple reactive sites that can be independently and sequentially modified. For instance, a "build/couple/pair" strategy could be employed:
Build: The initial ketone is the starting building block.
Couple: The ketone is reacted with a diverse set of reagents to functionalize the butanone side chain (e.g., via aldol or Wittig reactions). Simultaneously, the aromatic ring could be functionalized.
Pair: Intramolecular reactions (cyclizations) are then triggered to form a wide array of different ring systems, depending on the functional groups introduced in the "couple" phase. nih.gov
This approach allows for the rapid generation of a chemical library where molecules vary in their core scaffold, stereochemistry, and substituent patterns. Such libraries are invaluable for high-throughput screening campaigns to identify hit compounds for therapeutic targets or new materials with unique properties. broadinstitute.org
Methodological Advancements and Interdisciplinary Approaches in 1 2 Trifluoromethyl Phenyl Butan 1 One Research
Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry has become indispensable in the rational design and analysis of fluorinated compounds like 1-(2-Trifluoromethyl-phenyl)-butan-1-one. nih.govjddhs.com This integrated approach allows researchers to build predictive models that are validated by empirical data, leading to a more efficient and insightful research process. nih.gov
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are employed to predict molecular properties before synthesis. nih.govrsc.org For instance, quantum mechanical computations can determine the intrinsic reactivity of the ketone's carbonyl carbon, which is significantly influenced by the electron-withdrawing trifluoromethyl group. nih.gov These calculations help in understanding reaction mechanisms and predicting the stability of intermediates. rsc.org A key area of study is the balance between the keto and hydrate (B1144303) forms of fluorinated ketones, as the formation of stable hydrates can significantly modulate their biological activity. nih.gov
Experimental data provides the real-world validation for these computational models. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed structural information, while kinetic assays measure biological activity, such as enzyme inhibition. jddhs.comnih.govresearchgate.net In one approach, known as the "guided simulation," experimental data are used as restraints during computational sampling to generate conformations that are consistent with the observed results. nih.gov Conversely, in a "search and select" approach, a large pool of conformations is computationally generated, and the subset that best correlates with experimental data is selected for further analysis. nih.gov
This combination is particularly powerful in drug discovery. jddhs.com Computational tools like molecular docking can simulate how a molecule like this compound might bind to a target protein, while experimental screening validates the interaction and quantifies its strength. jddhs.comnih.gov Studies have successfully used this integrated approach to understand how the interplay of electronic properties and steric effects governs the inhibitory activity of trifluoromethyl ketone compounds. nih.gov
Table 1: Examples of Integrated Methodologies in Fluorinated Ketone Research
| Computational Method | Experimental Technique | Research Goal | Reference |
|---|---|---|---|
| Quantum Mechanics (B3LYP) | Enzyme Kinetics | To determine the balance between intrinsic reactivity and steric effects in modulating inhibitory activity. | nih.gov |
| Density Functional Theory (DFT) | 19F NMR, LC-HRMS | To predict 19F NMR chemical shifts for identifying and quantifying unknown fluorinated products. | nih.govacs.org |
| Multiconformer Transition State Theory (MC-TST) | Reaction Rate Measurements | To predict OH-initiated oxidation rates for assessing the atmospheric impact of fluorinated compounds. | rsc.org |
| PIXEL Calculation | X-ray Crystallography | To quantify intermolecular interactions (e.g., C-H···O, C-H···F) that stabilize the crystal packing. | researchgate.net |
High-Throughput Screening Techniques for Derivative Exploration
High-Throughput Screening (HTS) is a critical technology in modern drug discovery and materials science that enables the rapid assessment of large numbers of compounds. jddhs.com For a core structure like this compound, HTS allows for the systematic exploration of how structural modifications affect a desired property, such as biological activity or material performance.
In the context of derivative exploration, a chemical library would be synthesized based on the this compound scaffold. This involves systematically varying different parts of the molecule. For example, the butyryl chain could be altered in length or branching, and additional substituents could be introduced onto the phenyl ring. These derivatives would then be tested in an automated fashion against a specific biological target, such as a protease or esterase enzyme, to identify promising lead compounds. nih.gov
Complementing experimental HTS is virtual screening, a computational technique that uses methods like molecular docking to screen vast digital libraries of compounds against a protein target's 3D structure. jddhs.com This in silico approach can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources. For this compound derivatives, virtual screening could predict which modifications are most likely to enhance binding affinity to a specific enzyme's active site.
Table 2: Hypothetical Library Design for HTS Based on the this compound Scaffold
| Scaffold Position | R¹ (Alkyl Chain) | R² (Aromatic Ring) | R³ (Aromatic Ring) |
|---|---|---|---|
| Parent Compound | -CH₂CH₂CH₃ | -H | -H |
| Variation 1 | -CH(CH₃)₂ | -H | -H |
| Variation 2 | -CH₂CH₂CH₂CH₃ | -H | -H |
| Variation 3 | -CH₂CH₂CH₃ | 4'-Fluoro | -H |
| Variation 4 | -CH₂CH₂CH₃ | 5'-Chloro | -H |
| Variation 5 | -CH₂CH₂CH₃ | 4'-Methoxy | 6'-Hydroxy |
Advanced Analytical Techniques for Reaction Monitoring and Product Purity Assessment
The synthesis and purification of specific fluorinated ketones like this compound require precise analytical oversight. Advanced analytical techniques are essential for monitoring the progress of a chemical reaction, confirming the structure of the final product, and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework of the molecule, confirming the presence of the butyryl chain and the substituted phenyl ring. nih.gov
¹⁹F NMR is uniquely powerful for analyzing fluorinated compounds. It provides a distinct signal for the trifluoromethyl group, which is highly sensitive to its chemical environment. This allows for unambiguous confirmation of the group's presence and can be used to quantify the yield of a reaction by using an internal standard. acs.orgscispace.comnih.gov
Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight of the compound, which in turn confirms its elemental composition. nih.gov This technique is crucial for verifying that the desired product has been formed.
Chromatographic Techniques are used for both monitoring and purification.
Thin-Layer Chromatography (TLC) offers a quick and simple way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. researchgate.net
Column Chromatography is the standard method for purifying the crude product after the reaction is complete, separating the target compound from unreacted starting materials and byproducts. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the ketone (C=O) carbonyl stretch would be a key diagnostic feature. nih.gov
Table 3: Key Analytical Techniques for Research on this compound
| Analytical Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Confirmation & Quantification | Presence, chemical environment, and quantity of the -CF₃ group. | scispace.comnih.gov |
| ¹H / ¹³C NMR Spectroscopy | Structure Elucidation | Information on the proton and carbon skeleton of the molecule. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Identity Confirmation | Precise mass and elemental formula of the compound. | nih.gov |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Detection of key functional groups, especially the ketone carbonyl (C=O). | nih.gov |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction completion. | researchgate.net |
Emerging Research Directions and Challenges in Fluorinated Ketone Chemistry
The field of fluorinated ketone chemistry is dynamic, with ongoing efforts to develop novel synthetic methods and applications while overcoming inherent chemical challenges.
Emerging Research Directions:
Economical Synthesis Methods: A major trend is the development of more cost-effective and straightforward trifluoromethylation methods. This includes using industrial byproducts like fluoroform (HCF₃) as the trifluoromethyl source, which is significantly cheaper than many specialized reagents. nih.govbeilstein-journals.orgbeilstein-journals.org
Novel Catalytic Systems: Photoinduced and metal-free reaction conditions are being explored to synthesize α-CF₃ ketones. acs.orgchinesechemsoc.org These methods offer greener and more sustainable alternatives to traditional synthesis protocols.
Biochemical Probes and Inhibitors: Peptidyl fluoromethyl ketones are being developed as highly selective inhibitors for enzymes like serine and cysteine proteases. nih.gov Their reactivity makes them excellent tools for studying enzyme function and for designing targeted therapies for diseases such as cancer and viral infections. nih.gov
Atmospheric Chemistry: As new fluorinated compounds are proposed as replacements for potent greenhouse gases like hydrofluorocarbons (HFCs), understanding their atmospheric degradation pathways is crucial. rsc.org Research is focused on their reaction rates with atmospheric oxidants to assess their environmental impact. rsc.org
Challenges in Fluorinated Ketone Chemistry:
Reagent Stability and Handling: The direct trifluoromethyl anion (CF₃⁻), often generated from sources like HCF₃, can be unstable and prone to decomposition into difluorocarbene (:CF₂). beilstein-journals.orgbeilstein-journals.org A significant challenge is developing conditions that stabilize this reactive intermediate for efficient synthesis.
Reaction Selectivity: Controlling the degree of fluorination can be difficult. In electrophilic fluorination reactions, for instance, preventing the formation of difluorinated or polyfluorinated byproducts requires careful optimization of reaction conditions. scispace.comsapub.org
Steric Hindrance: The synthesis of sterically demanding trifluoromethyl ketones can result in low yields. nih.gov The bulky nature of the trifluoromethyl group or substituents on an aromatic ring can impede the approach of reagents. nih.gov
Hydrate Formation: The electrophilic nature of the carbonyl carbon in many fluorinated ketones makes them susceptible to hydration in the presence of water. This can form stable hydrate species that may complicate analysis, purification, and biological testing. scispace.comsapub.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
